molecular formula C9H17FO B162437 3-Fluorononan-2-one CAS No. 130409-83-5

3-Fluorononan-2-one

Cat. No.: B162437
CAS No.: 130409-83-5
M. Wt: 160.23 g/mol
InChI Key: GUIKMOFSQXZSBE-UHFFFAOYSA-N
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Description

3-Fluorononan-2-one is a fluorinated aliphatic ketone with the molecular formula C₉H₁₇FO. Its structure consists of a nine-carbon alkyl chain with a ketone group at position 2 and a fluorine atom at position 3. This compound is of interest in organic synthesis and materials science due to the unique electronic and steric effects imparted by fluorine substitution.

Properties

CAS No.

130409-83-5

Molecular Formula

C9H17FO

Molecular Weight

160.23 g/mol

IUPAC Name

3-fluorononan-2-one

InChI

InChI=1S/C9H17FO/c1-3-4-5-6-7-9(10)8(2)11/h9H,3-7H2,1-2H3

InChI Key

GUIKMOFSQXZSBE-UHFFFAOYSA-N

SMILES

CCCCCCC(C(=O)C)F

Canonical SMILES

CCCCCCC(C(=O)C)F

Synonyms

2-Nonanone, 3-fluoro-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to 3-Fluorononan-2-one and highlight key differences in substituents and properties:

3-Fluorophenylacetone (CAS 1737-19-5)
  • Molecular Formula : C₉H₉FO
  • Structure : Aromatic ketone with a fluorine atom at the meta position of the phenyl ring and a methyl ketone group.
  • Key Properties :
    • Molecular Weight: 152.17 g/mol
    • Refractive Index: 1.497
    • Solubility: Soluble in chloroform and ethyl acetate .
Nonan-2-one (Hypothetical Non-Fluorinated Analog)
  • Molecular Formula : C₉H₁₈O
  • Structure : Aliphatic ketone without fluorine substitution.
  • Inferred Properties :
    • Lower polarity compared to fluorinated analogs.
    • Higher boiling point due to longer alkyl chain.
1-Fluoronaphthalene (CAS Not Provided)
  • Structure : Aromatic compound with fluorine substitution.
  • Relevance: Highlights the role of fluorine in aromatic vs.

Physical and Chemical Property Comparison

Property This compound (Theoretical) 3-Fluorophenylacetone Nonan-2-one (Reference)
Molecular Weight ~160.23 g/mol 152.17 g/mol 142.24 g/mol
Boiling Point Estimated higher than 200°C Not reported 195–200°C
Solubility Likely polar organic solvents Chloroform, ethyl acetate Ethanol, ether
Reactivity Enhanced α-H acidity due to F Activated ketone group Standard ketone reactivity
Key Observations:

Fluorine Effects: In this compound, fluorine’s electron-withdrawing effect increases the acidity of α-hydrogens, facilitating enolate formation in reactions. For 3-Fluorophenylacetone, resonance effects between fluorine and the aromatic ring may stabilize the ketone group, altering its reactivity compared to aliphatic analogs.

Alkyl vs. Aryl Substituents: The phenyl group in 3-Fluorophenylacetone introduces aromaticity and conjugation, reducing solubility in polar solvents compared to aliphatic this compound. The longer alkyl chain in this compound likely increases lipophilicity, making it more suitable for lipid-based applications.

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